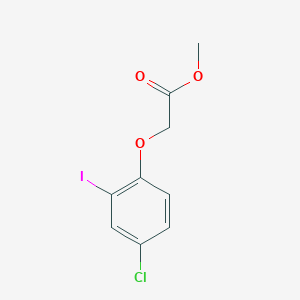

Methyl (4-chloro-2-iodophenoxy)acetate

Description

Methyl (4-chloro-2-iodophenoxy)acetate (IUPAC name: methyl 2-(4-chloro-2-iodophenoxy)acetate) is an organoiodine compound characterized by a phenoxyacetate backbone substituted with chlorine and iodine at the 4- and 2-positions, respectively. It is synthesized via site-selective C–H iodination of phenol derivatives using aryl iodides, achieving a moderate yield of 47% under optimized conditions . Key spectral data include:

- ¹H NMR: δ 7.77 (s, 1H), 7.24 (dd, J = 8.8, 2.3 Hz, 1H), 6.64 (d, J = 8.8 Hz, 1H), 4.67 (s, 2H), 3.80 (s, 3H).

- ¹³C NMR: δ 168.6 (ester carbonyl), 155.8 (phenoxy C–O), 139.1 (C–I), 129.3–113.0 (aromatic carbons), 86.9 (C–I), 66.6 (OCH₂CO), 52.6 (OCH₃) .

Properties

CAS No. |

646054-38-8 |

|---|---|

Molecular Formula |

C9H8ClIO3 |

Molecular Weight |

326.51 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-iodophenoxy)acetate |

InChI |

InChI=1S/C9H8ClIO3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 |

InChI Key |

VQZFJWUIZPYZDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Features and Electronic Effects

- Halogen Substituents: The iodine atom in the target compound enhances electrophilicity at the aromatic ring compared to chlorine or methyl groups in analogs like methyl 4-chlorophenylacetate . Iodine’s polarizable nature also facilitates nucleophilic substitution reactions. Chlorine substituents (e.g., in Ethyl 2-(4-chlorophenoxy)acetoacetate ) contribute to electron-withdrawing effects, stabilizing negative charges in intermediates.

- Ester Group Variations: Methyl vs. ethyl esters influence solubility and volatility. For example, methyl esters (e.g., target compound ) generally exhibit higher volatility than ethyl derivatives (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate ). The acetoacetate group in Ethyl 2-(4-chlorophenoxy)acetoacetate introduces a β-ketoester moiety, enabling keto-enol tautomerism and reactivity in condensation reactions .

Physicochemical Properties

- Crystallinity: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate forms tightly packed dimers via weak C–H⋯C interactions, with a low R-factor (0.080) indicating high crystallographic precision . In contrast, the target compound’s liquid state (reported as "colorless oil" ) suggests weaker intermolecular forces compared to crystalline analogs.

Spectral Data :

- The target compound’s ¹H NMR shows distinct deshielding of the aromatic proton adjacent to iodine (δ 7.77 ppm) , whereas chlorine-substituted analogs (e.g., Methyl 4-chlorophenylacetate ) exhibit upfield shifts for analogous protons.

Q & A

Q. What are the optimal synthetic routes for Methyl (4-chloro-2-iodophenoxy)acetate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves esterification of (4-chloro-2-iodophenoxy)acetic acid with methanol under acidic catalysis. A protocol analogous to the synthesis of 2,4-dichlorophenoxy acetate () can be adapted:

Dissolve (4-chloro-2-iodophenoxy)acetic acid (0.01 mol) in methanol (20 mL).

Add concentrated sulfuric acid (1 mL) as a catalyst and reflux for 4–6 hours.

Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol.

Key Adjustments:

- Iodine Incorporation: Use 4-chloro-2-iodophenol as a starting material to avoid competing halogenation side reactions.

- Catalyst Optimization: Replace H₂SO₄ with p-toluenesulfonic acid for milder conditions.

- Yield Monitoring: Track progress via TLC (silica gel, hexane/ethyl acetate 3:1). Typical yields range from 65–80%, depending on iodine stability under reflux .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): Expect signals for the methyl ester (δ ~3.8 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, split due to iodine’s magnetic anisotropy).

- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and iodine-induced deshielding in aromatic carbons.

- Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 340.93 (C₉H₇ClIO₃). Isotopic patterns will reflect chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I) .

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow crystals via slow evaporation from ethanol/dichloromethane (1:1).

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 120 K.

- Structure Refinement: Employ SHELXL () for least-squares refinement. Anticipate:

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a (Å) | 7.47 |

| b (Å) | 10.47 |

| c (Å) | 12.28 |

| R Factor | <0.08 |

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The iodine atom’s polarizability and leaving-group ability enable unique reactivity:

- Aryl-I Bond Activation: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace iodine with boronic acids.

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm) in DMF at 80°C. Compare with chloro analogs to quantify iodine’s leaving-group efficacy.

Data Interpretation: - Iodine’s lower bond dissociation energy (vs. Cl) accelerates substitution but may require stabilizing ligands (e.g., PPh₃) to prevent side reactions .

Q. What strategies can resolve contradictions in biological activity data for halogenated phenoxyacetates?

Methodological Answer:

- Bioassay Design:

- In Vitro Herbicidal Activity : Use Arabidopsis root growth inhibition assays (IC₅₀ determination).

- Enzyme Inhibition : Test acetyl-CoA carboxylase (ACCase) inhibition via spectrophotometric NADH depletion ().

- Data Normalization: Account for lipophilicity (logP) differences using HPLC-derived retention times. Iodine’s higher logP (~2.8) may enhance membrane permeability vs. chloro analogs (~2.2) .

Q. How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound metabolism?

Methodological Answer:

- Deuterated Synthesis : Replace methanol with CD₃OD in the esterification step to generate CD₃-labeled ester (analogous to ).

- Metabolic Tracing : Use LC-MS to track deuterium retention in soil microbial degradation studies. Compare fragmentation patterns to identify metabolic pathways (e.g., ester hydrolysis vs. dehalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.